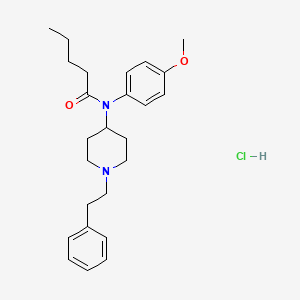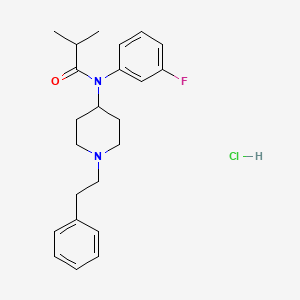
Meta-fibf HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Meta-fluoroisobutyryl fentanyl hydrochloride is a synthetic opioid that belongs to the class of fentanyl analogs. It is known for its potent analgesic properties and is primarily used in research and forensic applications. This compound is regulated as a Schedule I substance in many countries due to its high potential for abuse and lack of accepted medical use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of meta-fluoroisobutyryl fentanyl hydrochloride involves several steps. The general synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The synthesis begins with the formation of a piperidinyl intermediate. This involves the reaction of 4-piperidone with aniline derivatives in the presence of reducing agents like sodium triacetoxyborohydride.
Fluorination: The next step involves the introduction of a fluorine atom to the phenyl ring. This is typically achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Isobutyrylation: The final step involves the acylation of the piperidinyl intermediate with isobutyryl chloride to form the desired product.
Industrial Production Methods
Industrial production of meta-fluoroisobutyryl fentanyl hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .
化学反応の分析
Types of Reactions
Meta-fluoroisobutyryl fentanyl hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Meta-fluoroisobutyryl fentanyl hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Forensic Science: Used in forensic toxicology to detect and quantify fentanyl analogs in biological samples.
作用機序
Meta-fluoroisobutyryl fentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit adenylate cyclase activity, reducing the production of cyclic AMP. This results in the inhibition of neurotransmitter release and produces analgesic effects. The compound’s high affinity for mu-opioid receptors contributes to its potent analgesic properties .
類似化合物との比較
Similar Compounds
Meta-fluorobutyryl fentanyl hydrochloride: Similar in structure but differs in the acyl group attached to the piperidine ring.
4-fluoroisobutyrylfentanyl: Another fentanyl analog with similar pharmacological properties.
Uniqueness
Meta-fluoroisobutyryl fentanyl hydrochloride is unique due to its specific fluorine substitution on the phenyl ring and the isobutyryl group attached to the piperidine ring. These structural modifications contribute to its distinct pharmacological profile and potency compared to other fentanyl analogs .
特性
CAS番号 |
2306827-89-2 |
|---|---|
分子式 |
C23H30ClFN2O |
分子量 |
404.9 g/mol |
IUPAC名 |
N-(3-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C23H29FN2O.ClH/c1-18(2)23(27)26(22-10-6-9-20(24)17-22)21-12-15-25(16-13-21)14-11-19-7-4-3-5-8-19;/h3-10,17-18,21H,11-16H2,1-2H3;1H |
InChIキー |
KSRLPQHVPKUNSO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC(=CC=C3)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12350108.png)

![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350119.png)
![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5H-purin-6-one](/img/structure/B12350120.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine](/img/structure/B12350127.png)

![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide,monohydrochloride](/img/structure/B12350137.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12350138.png)
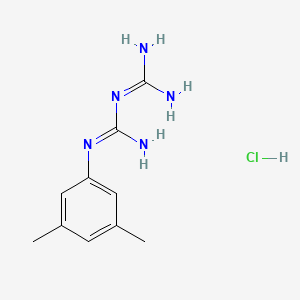
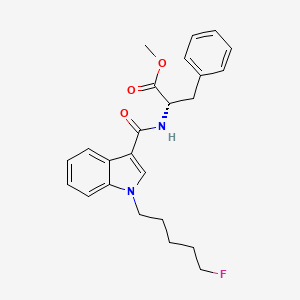
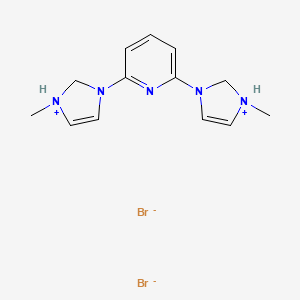
![bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate](/img/structure/B12350177.png)
![2-[6-(1H-indol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B12350179.png)
